molecular formula C8H9NO2 B1676473 Methyl phenylcarbamate CAS No. 2603-10-3

Methyl phenylcarbamate

Cat. No. B1676473
CAS RN: 2603-10-3
M. Wt: 151.16 g/mol
InChI Key: IAGUPODHENSJEZ-UHFFFAOYSA-N
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Description

Methyl phenylcarbamate (MPC) is an organic compound with the molecular formula C8H9NO2 . It is an important intermediate for the green synthesis of methylene diphenyl diisocyanate (MDI) as well as many other important products .


Synthesis Analysis

MPC can be synthesized via the reactions of phenylurea and dimethyl carbonate (DMC) and/or methanol . In a study, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors were employed as effective and recoverable heterogeneous catalysts for MPC synthesis via DMC aminolysis .


Molecular Structure Analysis

The molecular structure of MPC consists of a carbamate group (NHCOO) attached to a phenyl group and a methyl group . The molecular weight of MPC is 151.163 Da .


Chemical Reactions Analysis

MPC can undergo various chemical reactions. For instance, it can be used for the green synthesis of methylene diphenyl diisocyanate (MDI) and other important products . The aminolysis of DMC for MPC synthesis is very attractive because the byproducts methanol could be used for the production of DMC .


Physical And Chemical Properties Analysis

MPC is a solid at room temperature . It has a molecular weight of 151.16 g/mol . The storage temperature for MPC is room temperature under an inert atmosphere .

Scientific Research Applications

Catalysis and Chemical Synthesis

Methyl N-phenylcarbamate has been synthesized through the reductive carbonylation of nitrobenzene, using catalytic systems based on palladium and silver. This process achieved a high conversion rate of nitrobenzene, up to 96% (Santi et al., 1997). Furthermore, methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, was synthesized using new methods that offer better yield and lower cost compared to existing methods (Jiafu Zhang et al., 2011).

Biochemistry and Environmental Impact

Phenylcarbamates like phenmedipham have been studied for their environmental and biological impacts. Phenmedipham, for example, used as a herbicide, has been shown to metabolize into different compounds, including m-toluidine, which was detected in the urine of workers after agricultural use (Schettgen et al., 2001).

Agriculture and Pesticide Development

Alkyl-N-phenylcarbamates and alkyl-N-phenylthiocarbamates have shown inhibitory effects on photosynthetic electron transport in spinach chloroplasts. This indicates potential applications in agriculture, particularly in pesticide development (Šeršen et al., 2000).

Pharmaceutical and Chemical Research

Methyl N-phenylcarbamate derivatives have been utilized in the synthesis of various chemicals and pharmaceuticals. For example, pyrrolidine-carbamate based organocatalysts have been used for asymmetric Michael addition of ketones to nitroolefins, achieving high yields and stereoselectivity (Amarjit Kaur et al., 2018).

Analytical Chemistry

Phenylcarbamate derivatives have been used in gas chromatography-mass spectrometry (GC-MS) for the analysis of certain chemical compounds. This technique aids in identifying and quantifying various substances, crucial in chemical analysis (Hollingsworth & Dazzo, 1988).

Green Chemistry and Sustainable Practices

Efforts in developing non-phosgene methods for synthesizing methyl N-phenylcarbamate, which are more environmentally friendly and sustainable, have been explored. This includes various processes like oxidative carbonylation and aminolysis of dimethyl carbonate (K. Ta, 2013).

Molecular and Structural Analysis

Studies on the conformation of methyl phenylcarbamate and its derivatives have been conducted to understand their molecular structure and behavior. This knowledge is essential in the development of anesthetics and other pharmaceutical applications (Remko et al., 1983).

Chiral Separation in Pharmaceuticals

Methyl phenylcarbamate derivatives have been used in chiral high-performance liquid chromatography (HPLC) for the optical resolution of racemic drugs. This application is critical in pharmaceutical research where the separation of enantiomers is necessary (Okamoto et al., 1988).

Safety And Hazards

According to the safety data sheet, MPC should not be released into the environment . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

MPC is a key intermediate that can be used for the synthesis of many important products, such as pesticides, pharmaceuticals, dyestuffs, and so on . Therefore, the development of more efficient and environmentally friendly methods for the synthesis of MPC is of great significance .

properties

IUPAC Name

methyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGUPODHENSJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180674
Record name Methyl phenylcarbamate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl phenylcarbamate

CAS RN

2603-10-3
Record name Carbamic acid, N-phenyl-, methyl ester
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Record name Methyl phenylcarbamate
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Record name Methyl phenylcarbamate
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Record name Methyl phenylcarbamate
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Record name Methyl phenylcarbamate
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Record name METHYL PHENYLCARBAMATE
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Synthesis routes and methods I

Procedure details

Following the procedure described in Example 1, 745 g of aniline, 255 g of N,N'-diphenyl urea, 481 g of urea, 1333 g of methanol and 6.0 g of zinc octoate were reacted for 3.5 hours at 200° C. in the pressure apparatus described in Example 1. The mixture was then cooled and, after the apparatus had been vented, another 72 g of urea were added. The mixture was then reheated and reacted for 4 hours at 200° C. After cooling and venting of the apparatus, the mixture was removed, filtered and subjected to fractional distillation. Most of the methanol excess was separated off at atmospheric pressure. The product was then distilled at 0.2 mbar. 1323 g (84.1% of the theoretical yield) of N-phenyl carbamic acid methyl ester melting at from 45° to 47° C. were obtained.
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745 g
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255 g
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481 g
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72 g
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6 g
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1333 g
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Synthesis routes and methods II

Procedure details

In a 200 ml stirring type autoclave were charged 30 mmols of N,N'-diphenylurea, 15 mmols of nitrobenzene, 50 ml of methanol, 1 mmol of potassium tetrabromopalladate, 2 mmols of iodine and 2 mmols of triethylamine. After the air inside the autoclave had been replaced with carbon monoxide, carbon monoxide was pressurized into the autoclave to 120 Kg/cm2, and the reaction was carried out at 180° C. for 6 hours with stirring. As the result of analysis of the reaction solution, the conversions of N,N'-diphenylurea and nitrobenzene were 30% and 38%, respectively, and 15 mmols of methyl N-phenylcarbamate were obtained.
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30 mmol
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15 mmol
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2 mmol
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2 mmol
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1 mmol
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50 mL
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Synthesis routes and methods III

Procedure details

In a 200 ml stirring type autoclave were charged 30 mmols of N,N'-diphenylurea, 15 mmols of nitrobenzene, 50 ml of methanol, 0.5 mmol of palladium chloride and 5 mmols of cesium iodide. After the air inside the autoclave had been replaced with carbon monoxide, carbon monooxide was pressurized into the autoclave to 120 Kg/cm2, and the reaction was carried out at 180° C. for 4 hours with stirring. As the result of analysis of the reaction solution obtained, the conversions of N,N'-diphenylurea and nitrobenzene were 25% and 30%, respectively, and 14 mmols of methyl N-phenylcarbamate were obtained.
Quantity
30 mmol
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reactant
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15 mmol
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reactant
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5 mmol
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reactant
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50 mL
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0.5 mmol
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Synthesis routes and methods IV

Procedure details

In a 200 ml stirring type autoclave were charged 30 mmols of N,N'-diphenylurea, 15 mmols of nitrobenzene, 50 ml of methanol, 0.5 mmol of palladium chloride and 5 mmols of tetrabutylammonium iodide. After the air inside the autoclave had been replaced with carbon monoxide, carbon monoxide was pressurized into the autoclave to 140 Kg/cm2, and the reaction was carried out at 180° C. for 5 hours with stirring. As the result of analysis of the reaction solution obtained, the conversions of N,N'-diphenylurea and nitrobenzene were 26% and 33%, respectively, and 15 mmols of methyl N-phenylcarbamate were obtained.
Quantity
30 mmol
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reactant
Reaction Step One
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15 mmol
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reactant
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50 mL
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reactant
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5 mmol
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catalyst
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0.5 mmol
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Synthesis routes and methods V

Procedure details

838 g aniline, 676 g methyl carbamate, 1442 g methanol and 30.0 g anhydrous pulverized zinc chloride were introduced into the pressure vessel. The pressure vessel and the column were then purged with nitrogen. The mixture was subsequently heated (with stirring) to 190° C., and the top valve of the column was adjusted so that the pressure in the apparatus was just sufficient for the reactants to reach the reaction temperature. Ammonia which evolved was separated from the evaporating alcohol in the column and then removed from the top of the column. The reaction mixture was stirred for 6.5 hours at 190° C., while the ammonia which evolved was removed. The mixture was then cooled and removed from the pressure vessel after the pressure in the apparatus had been reduced. The mixture was filtered and then distilled at atmospheric pressure to remove the excess methanol. The product was then fractionally distilled at 0.2 m bar. 1120 g N-phenyl-carbamic acid methyl ester (82.3% of the theoretical yield) were collected and crystallized. The product had a melting point of 45° to 46° C.
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838 g
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676 g
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0 (± 1) mol
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1442 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
450
Citations
M Remko, V Frecer, J Čižmárik - Archiv der Pharmazie, 1983 - Wiley Online Library
The semi‐empirical PCILO method has been used to determine stable conformations of methyl phenylcarbamate and its m‐ and p‐methoxy derivatives as model compounds of the …
Number of citations: 9 onlinelibrary.wiley.com
J Zhang, L Zhang, D Sun - Journal of Pesticide Science, 2011 - jstage.jst.go.jp
Methyl (4-trifluoromethoxy) phenylcarbamate, the key intermediate for the synthesis of various excellent pesticides, was synthesized using two new, convenient methods with excellent …
Number of citations: 1 www.jstage.jst.go.jp
J Tang, L Pang, J Zhou, S Zhang, W Tang - Analytica Chimica Acta, 2016 - Elsevier
In this work, a detail study has been performed on the enantioselectivity of per(3-chloro-4-methyl)phenylcarbamate-β-CD clicked chiral stationary phase (CSP) in high-performance …
Number of citations: 27 www.sciencedirect.com
F Ragaini, M Gasperini, S Cenini - Advanced Synthesis & …, 2004 - Wiley Online Library
A new family of promoters, based on phosphorus acids, is reported for the catalytic carbonylation of nitrobenzene to methyl phenylcarbamate by palladium‐phenanthroline complexes. …
Number of citations: 77 onlinelibrary.wiley.com
F Ferretti, E Gallo, F Ragaini - ChemCatChem, 2015 - Wiley Online Library
We developed the methanol/mineral oil system as a new thermomorphic solvent mixture that allows homogeneous catalyst recovery without the use of water or fluorinated solvents. …
F Ragaini, C Cognolato, M Gasperini… - ANGEWANDTE CHEMIE …, 2003 - air.unimi.it
Phenomenal! The activity of the palladium-phenanthroline catalytic system for the carbonylation of nitrobenzene to methyl phenylcarbamate is greatly enhanced by the addition of …
Number of citations: 64 air.unimi.it
F Ferretti, E Gallo, F Ragaini - Journal of Organometallic Chemistry, 2014 - Elsevier
We previously reported an enhancement in the catalytic activity of a palladium-phenanthroline system towards the carbonylation of nitroarenes to N-methyl arylcarbamates when non-…
Number of citations: 33 www.sciencedirect.com
M Gasperini, F Ragaini, S Cenini, E Gallo - Journal of Molecular Catalysis A …, 2003 - Elsevier
… catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate is known to be … catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate. Combining the amino …
Number of citations: 46 www.sciencedirect.com
F Ragaini, S Cenini, A Fumagalli, C Crotti - Journal of organometallic …, 1992 - Elsevier
… Since rhodium is a very active catalyst for the carbonylation of nitrobenzene to methyl phenylcarbamate, we decided to investigate the activity of a series of related clusters [PPN],[MRh,(…
Number of citations: 52 www.sciencedirect.com
J Tang, Y Lin, B Yang, J Zhou, W Tang - Chirality, 2017 - Wiley Online Library
The mixed chloro‐ and methyl‐ functionalities can greatly modulate the enantioselectivities of phenylcarbamate cyclodextrin (CD) clicked chiral stationary phases (CSPs). A comparison …
Number of citations: 10 onlinelibrary.wiley.com

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